

The Homobifunctional Nature of Disuccinimidyl Glutarate (DSG): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSG Crosslinker

Cat. No.: B1670967

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinking agent widely utilized in biological research and drug development to covalently link interacting proteins and other biomolecules. Its ability to permeate cell membranes makes it an invaluable tool for capturing transient protein-protein interactions within their native cellular environment. This guide provides a comprehensive overview of DSG's properties, detailed experimental protocols, and its applications, particularly in the realm of drug development.

Core Principles of DSG Crosslinking

DSG is characterized by two identical N-hydroxysuccinimide (NHS) ester reactive groups located at either end of a 5-carbon spacer arm.^[1] This symmetrical design defines it as a homobifunctional crosslinker. The NHS esters readily react with primary amines (-NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.^{[2][3]} This reaction is most efficient at a pH range of 7 to 9.^[2]

The spacer arm, with a length of approximately 7.7 Å, dictates the maximum distance between the two primary amines that can be covalently linked by DSG.^{[2][4]} This property allows researchers to probe the spatial proximity of amino acids within a protein or between interacting proteins. A key advantage of DSG is its membrane permeability, enabling in vivo crosslinking of intracellular and membrane-associated protein complexes.^{[5][6]}

Quantitative Data: DSG in Comparison to Other Crosslinkers

The efficiency of a crosslinker is often evaluated by the number of unique crosslinks identified in a given experimental setup, typically through mass spectrometry. The choice of crosslinker, particularly its spacer arm length, can significantly influence the outcome of such studies.

A comparative analysis of Disuccinimidyl glutarate (DSG) and a similar but longer crosslinker, Disuccinimidyl suberate (DSS), which has an 11.4 Å spacer arm, reveals differences in their crosslinking profiles.^[4]

Property	Disuccinimidyl glutarate (DSG)	Disuccinimidyl suberate (DSS)	Reference(s)
Molecular Weight	326.26 g/mol	368.35 g/mol	^[4]
Spacer Arm Length	7.7 Å	11.4 Å	^[4]
Reactive Groups	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester	^[4]
Target Specificity	Primary amines (e.g., Lysine)	Primary amines (e.g., Lysine)	^[4]
Number of Non-redundant Cross-links Identified (in a model protein mixture)	10	22	^[4]
Average Distance of Observed Cross-links	~16-17 Å	~16-17 Å	^[4]

This data suggests that while DSS, with its longer spacer arm, may capture a greater number of interactions, both crosslinkers provide valuable and comparable distance information for the interactions they do capture.^[4] The shorter spacer arm of DSG can provide more stringent distance constraints, making it suitable for probing very close interactions.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing DSG.

General Protein Crosslinking Protocol

This protocol is a general guideline for crosslinking proteins in solution.

Materials:

- **DSG Crosslinker**[\[5\]](#)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[\[5\]](#)
- Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)[\[5\]](#)[\[7\]](#)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[\[5\]](#)
- Protein sample in a suitable buffer without primary amines[\[2\]](#)

Procedure:

- Equilibrate the DSG vial to room temperature before opening to prevent moisture condensation.[\[2\]](#)
- Immediately before use, prepare a 10-25 mM stock solution of DSG in anhydrous DMSO or DMF.[\[7\]](#) Do not store DSG in solution as it is readily hydrolyzed.[\[7\]](#)
- Add the DSG stock solution to the protein sample in the reaction buffer. The final concentration of DSG typically ranges from 0.25 to 5 mM.[\[7\]](#) A 10- to 50-fold molar excess of DSG to protein is a common starting point, with lower protein concentrations generally requiring a higher molar excess.[\[7\]](#)
- Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[\[7\]](#)
- Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[\[7\]](#) Incubate for 15 minutes at room temperature.[\[7\]](#)
- Proceed with downstream analysis, such as SDS-PAGE, mass spectrometry, or purification of the crosslinked complexes. Unreacted and quenched crosslinkers can be removed by

methods like dialysis or gel filtration.[\[5\]](#)

Two-Step In Vivo Crosslinking for Chromatin Immunoprecipitation (ChIP)

This protocol is designed to capture protein-protein interactions within chromatin before fixing them to DNA.

Materials:

- Cells in culture
- Phosphate-buffered saline (PBS)
- **DSG Crosslinker**[\[8\]](#)
- Anhydrous DMSO[\[8\]](#)
- Formaldehyde (37%)[\[8\]](#)
- Glycine solution (1.25 M)

Procedure:

- Wash the cultured cells three times with PBS at room temperature.[\[8\]](#)
- Prepare a 0.25 M DSG stock solution by dissolving 50 mg of DSG in 100% DMSO. This solution should be used fresh.[\[8\]](#)
- Add the DSG stock solution to the cells in PBS to a final concentration of 2 mM. Swirl the plate rapidly to mix.[\[8\]](#)
- Incubate at room temperature for 45 minutes.[\[8\]](#)
- Wash the cells three times with PBS.
- Add formaldehyde to the cells to a final concentration of 1%.

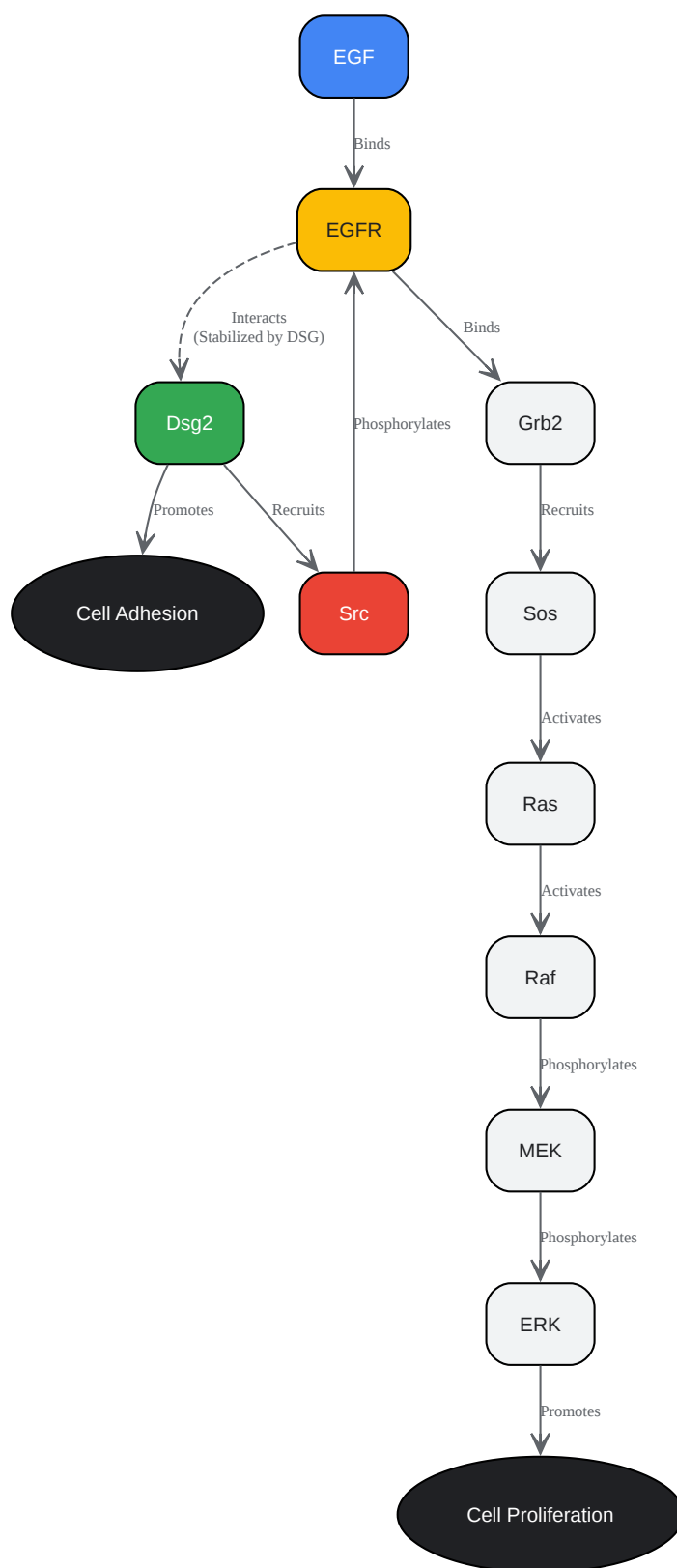
- Incubate for 10-15 minutes at room temperature.
- Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
- Incubate for 5 minutes at room temperature.
- The cells are now ready for lysis and subsequent ChIP procedures.

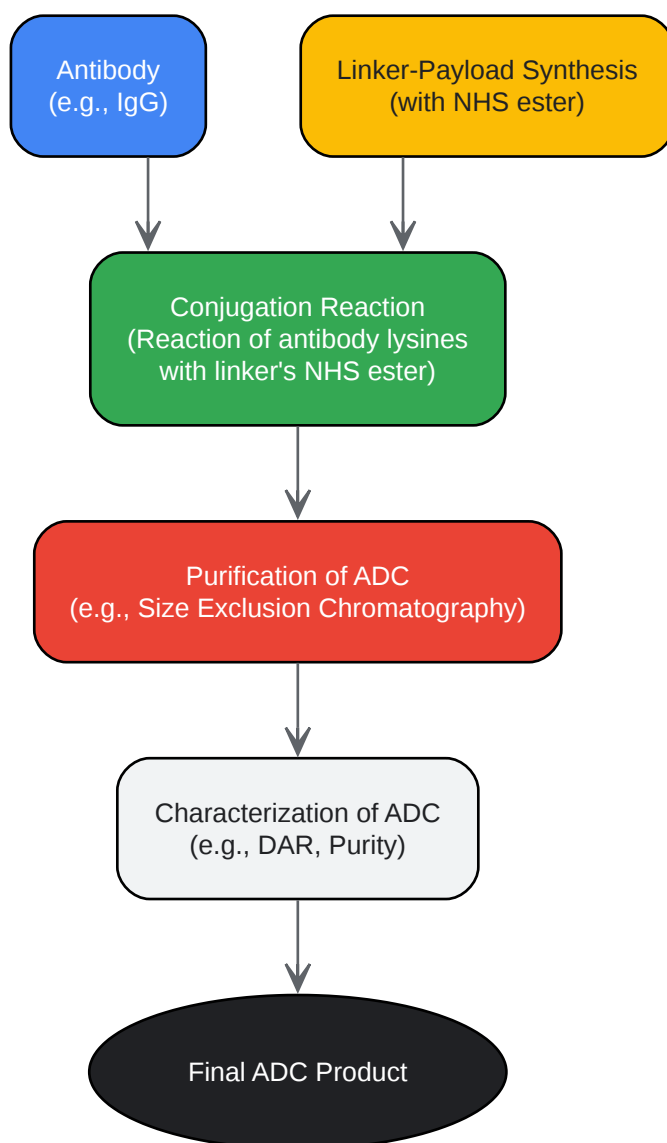
Visualizing Biological Processes with DSG

DSG is a powerful tool for elucidating protein interaction networks in various biological processes. The following diagrams, generated using the DOT language, illustrate workflows and pathways where DSG can be applied.

General Experimental Workflow for Protein Interaction Analysis







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. c-Src/Cav1-dependent activation of the EGFR by Dsg2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Dsg2 via Src-mediated transactivation shapes EGFR signaling towards cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bi-functional cross-linking reagents efficiently capture protein-DNA complexes in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Homobifunctional Nature of Disuccinimidyl Glutarate (DSG): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670967#understanding-the-homobifunctional-nature-of-dsg]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com